

Mechanism of Action and Research Background

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Compound Focus: Diaplasinin

CAS No.: 481631-45-2

Cat. No.: S538532

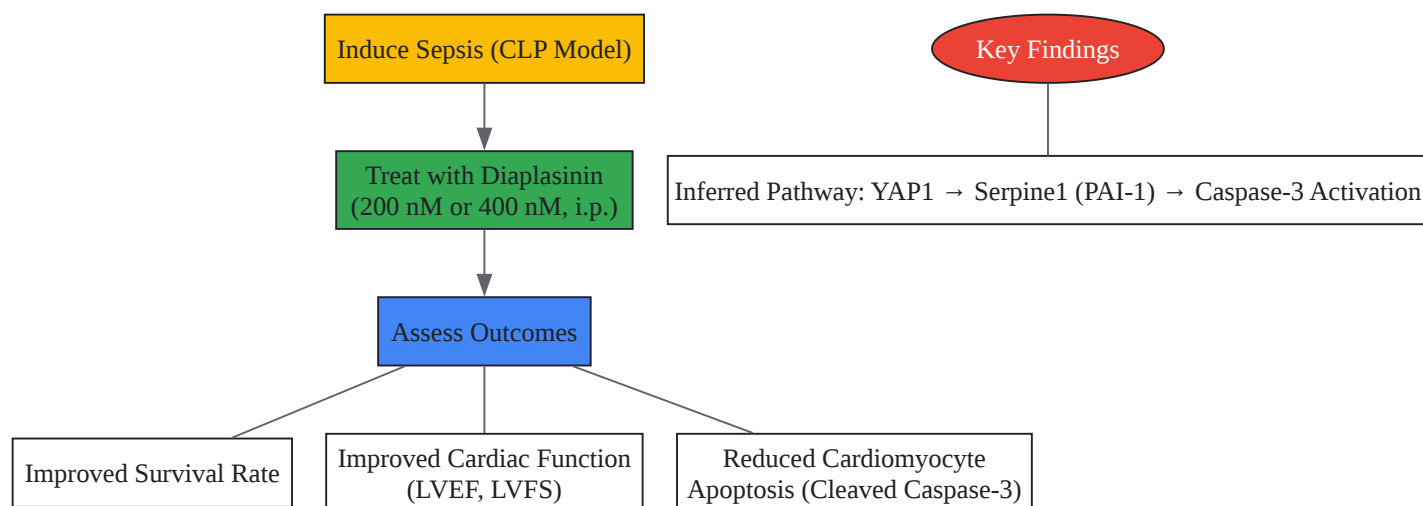
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Diaplasinin targets **Plasminogen Activator Inhibitor-1 (PAI-1)**, a key protein in the fibrinolytic system [1] [2].

- **PAI-1's Physiological Role:** As a serine protease inhibitor (SERPIN), PAI-1 is the primary regulator of fibrinolysis—the process that breaks down blood clots. It does this by inhibiting tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), which are enzymes that activate plasminogen to form clot-dissolving plasmin [1] [2].
- **Therapeutic Rationale:** High levels of PAI-1 lead to suppressed fibrinolysis and an increased risk of thrombosis [2]. Therefore, a PAI-1 inhibitor like **diaplasinin** was designed to promote the natural breakdown of clots, offering a potential therapy for thrombotic diseases [1].

Current Research Application: A Protocol Example

A 2024 study used **diaplasinin** as a tool compound to investigate a novel signaling pathway in **sepsis-induced cardiomyopathy** [3]. The following diagram illustrates the experimental workflow and key findings from this research.



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*Experimental workflow for evaluating **diaplasinin** effects in septic mice.*

Full Experimental Methodology [3]:

- **In Vivo Model:** Male C57BL/6 mice (8 weeks old) were subjected to sepsis using the cecal ligation and puncture (CLP) method.
- **Treatment Protocol:** **Diaplasinin** (HY-122098) was administered via intraperitoneal injection at 200 nM or 400 nM daily.
- **Key Outcome Measures:**
 - **Survival:** Monitored over 7 days.
 - **Cardiac Function:** Assessed by echocardiography (measuring Left Ventricular Ejection Fraction - LVEF, and Fractional Shortening - LVFS) on day 1 post-CLP.
 - **Biomarker Analysis:** Expression of Cleaved Caspase-3 (an apoptosis marker) and Serpine1 (the gene for PAI-1) in heart tissue was measured via immunohistochemistry and Western blotting.
- **In Vitro Confirmation:** The study used mouse cardiomyocytes (HL-1 cell line) exposed to LPS (to mimic sepsis). The role of Serpine1 was further validated by transfection with siRNA-Serpine1.

Research-Grade Supplier Information

For laboratory research, **diaplasinin** is available from chemical suppliers. One example is provided below (inclusion does not imply endorsement):

| Supplier | Catalog Number | Formats Available | Reported Purity | Storage |
|------------------------|----------------|--|-----------------|---------|
| ApexBio Technology [4] | BA8055 | Solid powder or solution (e.g., 10 mM in DMSO) | >99% (HPLC) | -20°C |

Key Research Considerations

- **Discontinued Drug Status:** As a clinical candidate, **diaplasinin**'s development was halted after Phase 1 trials [5]. Its value now lies primarily in basic research as a pharmacological tool for probing PAI-1 biology.
- **Mechanism Nuance:** The exact structural mechanism by which **diaplasinin** inhibits PAI-1 is not fully detailed in the available literature. Research on other PAI-1 inhibitors suggests they may work by binding to and stabilizing a "prelatent" form of PAI-1, thereby accelerating its transition to an inactive latent state [6].

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